1-(5-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone
Description
This compound features a thiophen-2-yl ethanone core linked to a 1,4-thiazepane ring substituted with a 2-fluorophenyl group and sulfone (1,1-dioxido) moieties.
Properties
IUPAC Name |
1-[5-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-12(21)15-6-7-16(25-15)18(22)20-9-8-17(26(23,24)11-10-20)13-4-2-3-5-14(13)19/h2-7,17H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDZGQRYKJZYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(5-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be dissected into several functional groups that contribute to its biological activity:
- Thiazepane Ring : A seven-membered ring containing sulfur and nitrogen, which is often associated with various pharmacological effects.
- Dioxido Group : This group can enhance the compound's reactivity and influence its interaction with biological targets.
- Fluorophenyl Group : The presence of fluorine can modify the electronic properties of the molecule, potentially affecting its binding affinity to targets.
Molecular Formula
Molecular Weight
Approximately 353.39 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazepane rings exhibit significant antimicrobial activity. For instance, a related thiazepane derivative demonstrated potent activity against various strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or function.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, thiazepane derivatives have been reported to inhibit carboxylesterases, which are crucial for drug metabolism. In vitro studies indicated that derivatives similar to the target compound exhibited IC50 values in the nanomolar range, suggesting high potency.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of thiazepane derivatives.
- Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Results : The derivative showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Case Study 2: Enzyme Inhibition
- Objective : To assess the inhibitory effects on human carboxylesterases.
- Method : Kinetic assays using recombinant enzyme preparations.
- Results : The compound exhibited a Ki value < 15 nM against specific isoforms, demonstrating its potential as a therapeutic agent in drug metabolism modulation.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The structural features allow for effective binding to various receptors involved in signaling pathways.
- Enzyme Interaction : The dioxido group may facilitate interactions with enzymes by forming covalent bonds or through hydrogen bonding.
- Cell Membrane Penetration : The lipophilic nature due to fluorine substitution enhances membrane permeability, allowing for better bioavailability.
Comparison with Similar Compounds
Structural Analogues in the 1,4-Thiazepane Family
The following compounds share the 1,4-thiazepane scaffold but differ in substituents and functional groups:
Key Observations :
- Sulfone vs.
- Substituent Effects : The 2-fluorophenyl group in the target compound may enhance lipophilicity and π-π stacking interactions relative to phenyl () or chlorophenyl () analogs.
- Molecular Weight : The target compound (416.5 g/mol) is heavier than simpler analogs (e.g., 349.5 g/mol in ), which could influence bioavailability.
Physicochemical Properties
- Solubility: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated thiazepanes (e.g., ).
- Thermal Stability : Melting points and decomposition data are unavailable, but the rigid thiazepane ring may enhance stability relative to linear analogs.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(5-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazepane ring formation : Cyclization of precursors (e.g., 2-fluorophenyl derivatives) with sulfur-containing reagents under controlled pH and temperature .
- Carbonyl coupling : Reaction of the thiazepane intermediate with a thiophene-carbonyl moiety via Schlenk techniques or catalytic cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization : Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical to maximize yield and minimize side products .
- Purification : Column chromatography or recrystallization is used to isolate the final compound .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D arrangement of the thiazepane and thiophene rings. SHELX software is recommended for refinement due to its robustness in handling small-molecule data .
- NMR spectroscopy : H and C NMR (e.g., δ ~2.5–3.5 ppm for thiazepane protons, δ ~160–180 ppm for carbonyl carbons) confirm functional groups and regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z ~450) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for the sulfone (-SO) group .
- Accelerated stability studies : Exposure to humidity (40–75% RH) and temperature (25–40°C) over 4–8 weeks identifies degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in the thiazepane ring if H NMR signals split unexpectedly .
- DFT calculations : Compare computed C chemical shifts (via Gaussian or ORCA software) with experimental data to validate stereochemistry .
- Crystallographic validation : Use SHELXL to refine twinned or low-resolution X-ray data, especially for the fluorophenyl-thiophene linkage .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Derivatization : Modify the fluorophenyl group (e.g., replace F with Cl or CF) or thiophene ring (e.g., introduce methyl or nitro substituents) to assess bioactivity shifts .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with targets like kinases or GPCRs, leveraging the sulfone group’s polarity for hydrogen bonding .
- In vitro assays : Pair SAR with enzyme inhibition (IC) or cellular uptake studies to correlate structural changes with activity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-response normalization : Ensure consistent units (e.g., µM vs. µg/mL) and controls (e.g., DMSO vehicle) .
- Metabolic stability testing : Use liver microsomes to identify if rapid degradation (e.g., via cytochrome P450) explains variable efficacy .
- Batch variability checks : Re-synthesize the compound and compare HPLC/HRMS profiles to rule out impurity-driven artifacts .
Q. What computational methods are recommended for predicting reactivity or metabolic pathways?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 model metabolic sites (e.g., sulfone oxidation, thiophene ring cleavage) .
- Reactivity mapping : DFT-based Fukui indices identify electrophilic/nucleophilic regions (e.g., the carbonyl group’s susceptibility to nucleophilic attack) .
- MD simulations : GROMACS or AMBER simulate interactions with biological membranes to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
